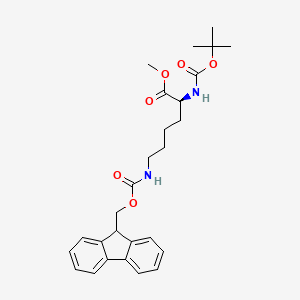

Boc-Lys(Fmoc)-OMe

描述

Boc-Lys(Fmoc)-OMe, also known as N-α-tert-Butyloxycarbonyl-N-ε-9-fluorenylmethyloxycarbonyl-L-lysine methyl ester, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its dual protection of the lysine side chain and amino group, which allows for selective deprotection and subsequent reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Fmoc)-OMe typically involves the following steps:

Protection of the Lysine Amino Group: The lysine amino group is protected using tert-butyloxycarbonyl (Boc) in the presence of a base such as triethylamine.

Protection of the Lysine Side Chain: The ε-amino group of lysine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) in the presence of a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Esterification: The carboxyl group of lysine is esterified using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The product is purified using techniques such as crystallization, recrystallization, or chromatography to achieve high purity.

化学反应分析

Types of Reactions

Boc-Lys(Fmoc)-OMe undergoes several types of reactions:

Deprotection Reactions: Removal of the Boc group using trifluoroacetic acid (TFA) and the Fmoc group using piperidine.

Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions

Deprotection: TFA for Boc removal and piperidine for Fmoc removal.

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products

Deprotected Lysine Derivatives: After deprotection, the lysine derivative can be further reacted to form peptides or other compounds.

科学研究应用

Peptide Synthesis

Boc-Lys(Fmoc)-OMe is primarily utilized as a building block in the synthesis of peptides. Its protective groups allow for selective reactions during peptide assembly, facilitating the formation of complex structures necessary for drug development and biological studies.

Case Study: Synthesis of Peptide Libraries

A study demonstrated the efficiency of this compound in generating peptide libraries through solid-phase peptide synthesis (SPPS). The compound's stability under various reaction conditions was highlighted, contributing to high yields and purity of synthesized peptides. The use of Fmoc chemistry allows for easy deprotection and further modifications, making it a versatile choice for researchers .

Protein Engineering

In protein engineering, this compound plays a crucial role in modifying proteins to enhance their stability and functionality. This modification is vital for biopharmaceutical applications where improved therapeutic efficacy is desired.

Data Table: Properties of Modified Proteins

| Modification Type | Effect on Stability | Application Area |

|---|---|---|

| Glycosylation | Increased stability | Biopharmaceuticals |

| Acetylation | Enhanced solubility | Therapeutics |

| Lysine Modification | Improved binding affinity | Drug design |

Drug Delivery Systems

The unique properties of this compound facilitate the design of targeted drug delivery systems. By modifying therapeutic agents with this compound, researchers can improve the specificity and efficacy of drugs while minimizing side effects.

Case Study: Targeted Delivery in Cancer Therapy

Research has shown that conjugating drugs to this compound derivatives can enhance their accumulation in tumor tissues. This targeted approach reduces systemic toxicity and improves therapeutic outcomes in preclinical models of cancer .

Bioconjugation

This compound is extensively used in bioconjugation processes, where it assists in attaching drugs or imaging agents to biomolecules. This capability enhances the therapeutic and diagnostic potential of various compounds.

Data Table: Applications in Bioconjugation

| Application | Description |

|---|---|

| Drug-Protein Conjugates | Enhances drug solubility and stability |

| Imaging Agents | Improves localization and detection |

| Antibody-Drug Conjugates | Targeted delivery to specific cells |

Research in Cancer Therapy

The compound has been leveraged in developing novel cancer therapies by allowing precise modifications of therapeutic agents. This capability enables researchers to design more effective treatments that target specific cancer cell types.

Case Study: Development of Novel Therapeutics

A recent study utilized this compound to create a series of modified anticancer agents that demonstrated enhanced efficacy against resistant cancer cell lines. The modifications facilitated better cellular uptake and improved interaction with target proteins involved in cancer progression .

作用机制

The mechanism of action of Boc-Lys(Fmoc)-OMe primarily involves its role as a protected lysine derivative in peptide synthesis. The Boc and Fmoc groups protect the amino and side chain groups, respectively, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection enable the stepwise synthesis of peptides with high precision.

相似化合物的比较

Similar Compounds

Fmoc-Lys(Boc)-OH: Another lysine derivative with similar protective groups but without the methyl ester.

Boc-Lys(Boc)-OH: A lysine derivative with dual Boc protection.

Fmoc-Lys(Fmoc)-OH: A lysine derivative with dual Fmoc protection.

Uniqueness

Boc-Lys(Fmoc)-OMe is unique due to its combination of Boc and Fmoc protective groups along with the methyl ester, which provides additional versatility in peptide synthesis. This combination allows for selective deprotection and functionalization, making it a valuable tool in complex peptide synthesis.

生物活性

Boc-Lys(Fmoc)-OMe, or Nα-Boc-Nε-Fmoc-L-lysine methyl ester, is a protected amino acid derivative utilized in peptide synthesis and various biochemical applications. This compound exhibits significant biological activity, particularly in the context of peptide synthesis, bioorthogonal chemistry, and potential therapeutic applications. This article explores its biological activity through detailed research findings, case studies, and data tables.

This compound has the following chemical properties:

- Molecular Formula: C₂₇H₃₄N₂O₆

- Molecular Weight: 482.577 g/mol

- CAS Number: 133628-28-1

- Structure: The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorenylmethoxycarbonyl (Fmoc) group on the lysine side chain, which allows for selective deprotection during peptide synthesis.

Synthesis and Stability

The synthesis of this compound typically involves coupling reactions using activated carboxylic acids or other derivatives. For instance, Fmoc-Lys(Boc)-OH can be synthesized with high yields through coupling agents like HATU under controlled conditions .

Stability studies indicate that this compound remains stable under various coupling conditions with minimal decomposition, demonstrating a half-life of approximately 80.4 hours when subjected to specific conditions in DMF . This stability is crucial for its application in solid-phase peptide synthesis.

Peptide Synthesis

This compound is predominantly used as a building block in solid-phase peptide synthesis (SPPS). Its orthogonal protection allows for selective deprotection steps, facilitating the assembly of complex peptides. For example, it has been successfully employed in synthesizing antimicrobial peptides such as Human Beta Defensin 3 (HBD-3), where it plays a critical role in stabilizing disulfide bonds during oxidative folding .

Bioorthogonal Chemistry

The compound has also been explored for its role in bioorthogonal chemistry. Research demonstrates that this compound can be utilized to create clickable peptides that allow for selective labeling and modification without interfering with biological functions. This property is particularly beneficial for tracking peptide interactions in live cells .

Case Studies

- Antimicrobial Peptides : In one study, this compound was incorporated into the synthesis of various antimicrobial peptides. The resulting peptides exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential therapeutic applications of this compound in combating infections .

- Clickable DKPs : Another research focused on utilizing this compound in the synthesis of diketopiperazines (DKPs) that feature bioorthogonal reactive groups. These compounds demonstrated enhanced stability and reactivity, making them suitable for further functionalization and application in drug delivery systems .

Data Table: Biological Activity Summary

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Peptides | Synthesis of HBD-3 | Significant antimicrobial activity observed |

| Bioorthogonal Chemistry | Clickable Peptides | Enhanced stability and reactivity |

| Diketopiperazine Synthesis | Drug Delivery Systems | Efficient coupling with bioorthogonal groups |

属性

IUPAC Name |

methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSZDVABASFMMF-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718456 | |

| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133628-28-1 | |

| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。